molecular formula C14H16BrN3 B5673143 4-(Azepan-1-yl)-6-bromoquinazoline CAS No. 307538-55-2

4-(Azepan-1-yl)-6-bromoquinazoline

Cat. No.: B5673143
CAS No.: 307538-55-2
M. Wt: 306.20 g/mol
InChI Key: CDBYDOLVBWQPAP-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-6-bromoquinazoline is a heterocyclic compound that features a quinazoline core substituted with a bromine atom at the 6-position and an azepane ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-bromoquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-bromoquinazoline, which can be obtained through the bromination of quinazoline.

    Formation of Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting 6-bromoquinazoline with azepane under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-6-bromoquinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted quinazoline derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

    Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinazoline derivative.

Scientific Research Applications

4-(Azepan-1-yl)-6-bromoquinazoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of quinazoline derivatives with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6-bromoquinazoline involves its interaction with specific molecular targets. The azepane ring and bromine atom contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Azepan-1-yl)quinazoline: Lacks the bromine atom, which may affect its reactivity and binding properties.

    6-Bromoquinazoline: Lacks the azepane ring, which may reduce its biological activity.

    4-(Piperidin-1-yl)-6-bromoquinazoline: Similar structure but with a piperidine ring instead of an azepane ring, which can influence its chemical and biological properties.

Uniqueness

4-(Azepan-1-yl)-6-bromoquinazoline is unique due to the presence of both the azepane ring and the bromine atom, which together enhance its chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(azepan-1-yl)-6-bromoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3/c15-11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBYDOLVBWQPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241884
Record name 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307538-55-2
Record name 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307538-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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